molecular formula C17H15ClF3NO2 B4077513 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide

Cat. No. B4077513
M. Wt: 357.8 g/mol
InChI Key: SWOMUNYMLBGRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide, also known as TFPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide inhibits the EGFR pathway by binding to the receptor and preventing downstream signaling. In the brain, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide enhances GABAergic neurotransmission by binding to the GABA receptor and increasing the activity of GABA.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects in the body. In cancer cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide inhibits cell proliferation and induces cell death. In the brain, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has anxiolytic and antidepressant effects by reducing anxiety-like and depressive-like behaviors in animal models. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has also been shown to have anti-inflammatory effects in the gut, reducing inflammation and promoting healing in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide is its specificity for certain signaling pathways, making it a useful tool for studying the role of these pathways in various diseases. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has some limitations in lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide. In cancer research, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide could be further studied for its potential use in combination with other cancer therapies. In neuroscience, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide could be studied for its potential use in treating other psychiatric disorders, such as schizophrenia. Additionally, further research could be done on the potential side effects and toxicity of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide in order to better understand its safety profile.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. In neuroscience, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has been shown to have anxiolytic and antidepressant effects by modulating the gamma-aminobutyric acid (GABA) system. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide has also been studied for its potential use in treating inflammatory bowel disease and autoimmune disorders.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c18-15-9-8-12(11-14(15)17(19,20)21)22-16(23)7-4-10-24-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOMUNYMLBGRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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